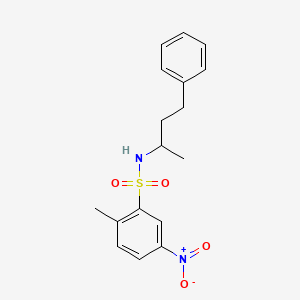
7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate is a chemical compound with a complex structure that includes both ester and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction conditions often require an acid catalyst to facilitate the esterification process. The specific synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
Applications De Recherche Scientifique
7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological molecules. The alkyne groups can participate in click chemistry reactions, forming stable triazole rings that are useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with similar ester functional group but lacks the alkyne groups.
Methyl benzoate: Another ester with a similar structure but different alkyl group.
Phenylacetylene: Contains an alkyne group but lacks the ester functionality.
Uniqueness
7-Ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl benzoate is unique due to the presence of both ester and alkyne groups, which provide a combination of reactivity and functionality not found in simpler esters or alkynes. This dual functionality makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
914615-27-3 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
(7-ethoxy-2-methyl-7-oxohepta-3,5-diyn-2-yl) benzoate |
InChI |
InChI=1S/C17H16O4/c1-4-20-15(18)12-8-9-13-17(2,3)21-16(19)14-10-6-5-7-11-14/h5-7,10-11H,4H2,1-3H3 |
Clé InChI |
JNSQEASREOZUDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC#CC(C)(C)OC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
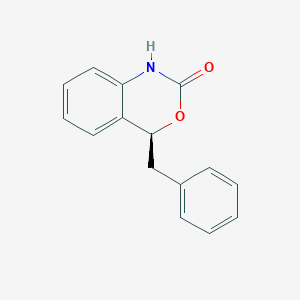
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)

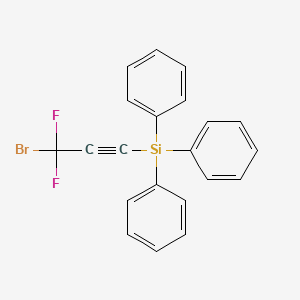
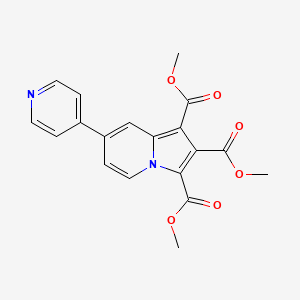
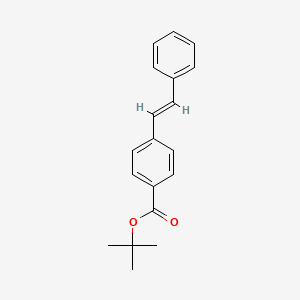
![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

